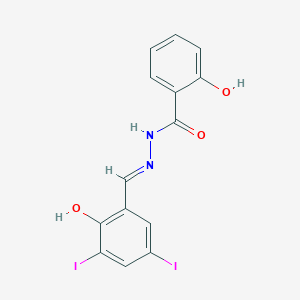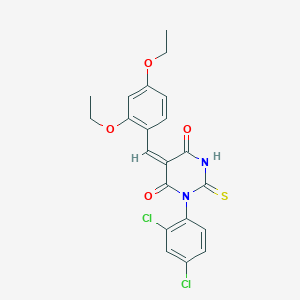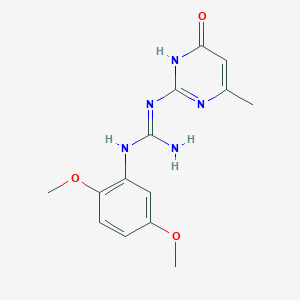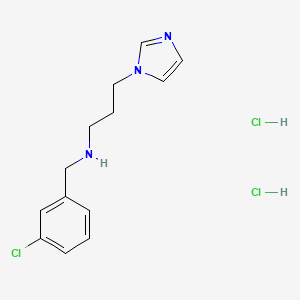![molecular formula C19H28ClN3OS B5967292 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5967292.png)
1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA aminotransferase leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
Mecanismo De Acción
CPP-115 is a potent and selective inhibitor of 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine aminotransferase. Inhibition of this enzyme leads to an increase in 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine levels in the brain, resulting in enhanced 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission results in decreased neuronal excitability, leading to the observed anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine levels in the brain, resulting in enhanced 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. This leads to a decrease in neuronal excitability, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects. Additionally, CPP-115 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been investigated for its potential use in the treatment of certain genetic disorders such as succinic semialdehyde dehydrogenase deficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is its potency and selectivity as a 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine aminotransferase inhibitor. This allows for precise modulation of 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. Additionally, CPP-115 has been extensively studied in animal models, providing a wealth of data for researchers to draw upon. One limitation of using CPP-115 in lab experiments is its potential toxicity. Studies have shown that high doses of CPP-115 can lead to liver damage and other adverse effects.
Direcciones Futuras
CPP-115 has shown significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method to increase yield and reduce potential toxicity. Additionally, further studies could investigate the potential use of CPP-115 in the treatment of other addiction disorders and genetic disorders. Finally, studies could investigate the potential use of CPP-115 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CPP-115 involves the reaction of 1-(3-chlorophenyl)piperazine with 3-(methylthio)propanoyl chloride followed by the addition of 1-(3-piperidinyl)propan-1-one. The reaction occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, specifically cocaine and nicotine addiction. CPP-115 has been shown to reduce drug-seeking behavior and relapse in animal models. Additionally, CPP-115 has been studied for its potential use in the treatment of certain genetic disorders such as succinic semialdehyde dehydrogenase deficiency.
Propiedades
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3OS/c1-25-13-7-19(24)23-8-3-6-18(15-23)22-11-9-21(10-12-22)17-5-2-4-16(20)14-17/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWJTDYJRPQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

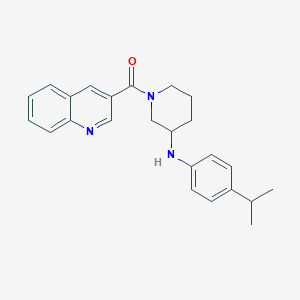

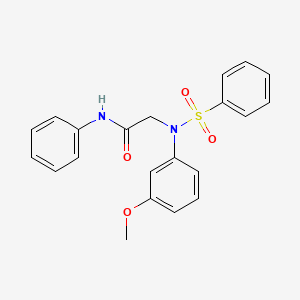

![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![8-methyl-7-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5967269.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![1-(5-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5967282.png)
![N-[5-({1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5967300.png)
